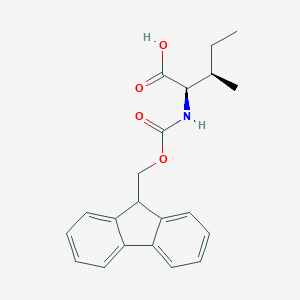

Fmoc-D-Isoleucine

Descripción

Contextualization of D-Amino Acids in Peptide Chemistry Research

Peptides, fundamental molecules in biological processes, are traditionally constructed from the 20 proteinogenic L-amino acids. However, the strategic incorporation of D-amino acids, the enantiomers of their L-counterparts, has become a significant area of research in advanced chemical biology and medicinal chemistry. D-amino acids offer distinct advantages, notably enhancing peptide stability against enzymatic degradation by proteases, which typically target L-amino acid sequences chemimpex.comamericanpeptidesociety.org. This increased proteolytic resistance can lead to prolonged in vivo half-lives for therapeutic peptides biotage.com. Furthermore, the inclusion of D-amino acids can influence peptide conformation, potentially altering receptor binding affinity, specificity, and conferring novel biological activities compared to their L-amino acid counterparts altabioscience.comtotal-synthesis.com. Research indicates that D-amino acids can be strategically placed to modulate peptide secondary structures, such as beta-turns, which are crucial for molecular recognition wikipedia.org. The ability to introduce these non-natural amino acids expands the chemical space for peptide design, facilitating the creation of peptidomimetics and novel peptide-based therapeutics with tailored properties nih.gov.

Role of the Fmoc Protecting Group in Modern Peptide Synthesis Strategies

The development of efficient peptide synthesis methodologies has been greatly advanced by orthogonal protecting group strategies, with the 9-fluorenylmethyloxycarbonyl (Fmoc) group being a cornerstone of modern solid-phase peptide synthesis (SPPS) scbt.com. The Fmoc group is attached to the α-amino group of an amino acid and is characterized by its base-lability, typically removed by mild secondary amines like piperidine (B6355638) lifetein.com. This mild deprotection is critical as it is orthogonal to the acid-labile side-chain protecting groups commonly used in SPPS, allowing for selective deprotection of the α-amino group for subsequent coupling reactions nih.gov. The Fmoc strategy offers numerous advantages, including compatibility with a wide range of resins, coupling reagents, and side-chain protecting groups, making it highly suitable for automated peptide synthesizers formulationbio.com. The cleavage of the Fmoc group yields a dibenzofulvene adduct and carbon dioxide, which are easily removed from the reaction mixture, simplifying purification frontiersin.org. This robust and versatile protecting group has enabled the synthesis of complex peptides, including those with modified or non-natural amino acids, driving progress in peptide-based drug discovery and chemical biology iris-biotech.de. Fmoc-based SPPS is generally the preferred method for synthesizing modified peptides, as many post-translational modifications, such as glycosylation and phosphorylation, are not stable under the harsh acidic conditions required for Boc-based synthesis frontiersin.org. The Fmoc group's stability towards acids and its selective removal by weak bases streamline synthesis workflows, and the fluorene (B118485) byproduct's UV absorbance allows for efficient reaction monitoring nih.gov.

Significance of D-Isoleucine Stereochemistry in Rational Peptide Design

The precise three-dimensional arrangement of atoms, or stereochemistry, is fundamental to a molecule's biological function. Isoleucine, a branched-chain amino acid, is particularly significant due to its two chiral centers, resulting in four stereoisomers: L-isoleucine, D-isoleucine, L-alloisoleucine, and D-alloisoleucine. In rational peptide design, the use of Fmoc-D-isoleucine, specifically the D-enantiomer, introduces a defined stereochemical variation that can profoundly impact peptide structure and activity letstalkacademy.com. Incorporating D-isoleucine can alter peptide secondary structures, such as α-helices and β-sheets, influencing interactions with biological targets lifetein.com. Studies have shown that replacing an L-amino acid with its D-counterpart, like D-isoleucine, can modify peptide binding affinity, receptor selectivity, and even introduce novel biological activities mdpi.comnih.gov. The strategic manipulation of stereochemistry is vital for developing peptides with enhanced specificity, improved pharmacokinetic properties, and novel therapeutic potentials, moving beyond the limitations of solely L-amino acid-based sequences medchemexpress.comnih.gov. This compound is a key building block in solid-phase peptide synthesis, facilitating the creation of complex peptides efficiently jpt.com.

Properties of this compound

| Property | Value |

| Chemical Name | This compound |

| Synonyms | Fmoc-D-Ile-OH, Fmoc-(2R,3R)-2-amino-3-methylpentanoic acid |

| CAS Number | 143688-83-9 |

| Molecular Formula | C21H23NO4 |

| Molecular Weight | 353.4 (or 353.41) |

| Appearance | White to off-white powder / Crystalline powder |

| Purity | ≥96% (HPLC) / ≥98% (Chiral HPLC) / ≥99% (Assay) |

| Melting Point | 146–150 °C (Lit.) / 147–151 °C (dec.) / 148–153 °C (dec.) |

| Optical Rotation | [α]D25 = +10 ±1° (c=1 in DMF) / +10±2° (c=1, in DMF) |

| Storage Conditions | 0–8 °C / -20°C |

Compound List

this compound

L-amino acids

D-amino acids

L-isoleucine

D-isoleucine

L-alloisoleucine

D-alloisoleucine

Fmoc-D-Ile-OH

Fmoc-(2R,3R)-2-amino-3-methylpentanoic acid

Fmoc-Cl

Fmoc-OSu

Piperidine

Boc

Cbz

Trt

Pbf

TFA

HF

Dibenzofulvene

DIBEA

D-alloisoleucine

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(2R,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4/c1-3-13(2)19(20(23)24)22-21(25)26-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18-19H,3,12H2,1-2H3,(H,22,25)(H,23,24)/t13-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXVFEIPAZSXRGM-BFUOFWGJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C)[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143688-83-9 | |

| Record name | Fmoc-D-isoleucine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(9-Fluorenylmethoxycarbonyl)-D-isoleucine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6G9MH85SQT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for Fmoc D Isoleucine and Its Incorporation

Strategies for Stereoselective Synthesis of Fmoc-D-Isoleucine and Related Precursors

The synthesis of enantiomerically pure D-isoleucine is a crucial first step. Traditional methods often rely on the resolution of racemic mixtures, but modern strategies focus on more efficient stereoselective approaches.

One notable method involves the enzymatic resolution of isoleucine precursors. For instance, D-hydantoinase can be used to stereoselectively hydrolyze D-isoleucine hydantoin (B18101) from a diastereomeric mixture, yielding N-carbamoyl-D-isoleucine, which is then converted to D-isoleucine. google.com This method allows for the preparation of D-isoleucine in high stereochemical purity. google.com Another approach starts from L-isoleucine and involves stereospecific inversion of the C-2 stereogenic center or enzymatic resolution of an epimerized mixture. rsc.org

The biosynthesis of isoleucine in microorganisms offers alternative pathways, utilizing precursors like threonine and pyruvate. researchgate.net While not a direct synthetic route for this compound, understanding these pathways can inspire novel chemoenzymatic strategies. researchgate.net For example, engineered D-amino acid dehydrogenases have been developed for the one-step synthesis of various D-amino acids from their corresponding 2-keto acids with high enantiomeric purity. nih.gov

Once D-isoleucine is obtained, the fluorenylmethyloxycarbonyl (Fmoc) protecting group is introduced. This is typically achieved by reacting D-isoleucine with Fmoc-Cl or Fmoc-OSu under basic conditions. nih.gov

Optimized Solid-Phase Peptide Synthesis (SPPS) Protocols Utilizing this compound

Solid-phase peptide synthesis (SPPS) is the cornerstone of peptide assembly, and the incorporation of this compound requires careful optimization of several parameters to ensure high yield and purity. chempep.com

Investigation of Coupling Reagent Efficacy and Reaction Kinetics with this compound (e.g., HATU, HBTU, DIC, COMU)

The choice of coupling reagent is critical for efficient peptide bond formation, especially with sterically hindered amino acids like isoleucine. Common coupling reagents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) and uronium/aminium salts such as HATU, HBTU, and COMU. chempep.compeptide.com

HATU is often preferred over HBTU as it reacts faster and with less epimerization. peptide.comthieme-connect.com COMU is noted for existing in a more reactive uronium form, potentially leading to higher yields. peptide.com DIC, often used in conjunction with an additive like HOBt or Oxyma, is a cost-effective option, though the urea (B33335) byproduct can sometimes be problematic to remove. peptide.comgoogle.com For sterically hindered couplings involving this compound, stronger activating agents like HATU are generally recommended to overcome the steric bulk and drive the reaction to completion. thieme-connect.com The reaction kinetics can be influenced by the solvent, with polar aprotic solvents like DMF and NMP being common choices. altabioscience.comscholaris.ca

| Coupling Reagent | Full Name | Key Characteristics | Typical Use with this compound |

|---|---|---|---|

| HATU | O-(7-Azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | Fast reaction rates, low epimerization. peptide.comthieme-connect.com | Recommended for sterically hindered couplings. thieme-connect.com |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Efficient, but can be slightly slower than HATU. peptide.com | A common and effective choice. peptide.com |

| DIC | N,N'-Diisopropylcarbodiimide | Cost-effective, used with additives like HOBt or Oxyma. peptide.comgoogle.com | Sufficient for less demanding couplings. thieme-connect.com |

| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | Highly reactive uronium form. peptide.com | Can improve yields in difficult couplings. peptide.com |

Mechanistic Studies of Fmoc Deprotection in SPPS and its Influence on this compound Integrity

The removal of the Fmoc protecting group is a repetitive and crucial step in SPPS. The standard method involves treatment with a solution of 20% piperidine (B6355638) in DMF. altabioscience.com The mechanism is a β-elimination reaction initiated by the deprotonation of the acidic proton on the fluorene (B118485) ring by the secondary amine base. altabioscience.commdpi.com This generates a reactive dibenzofulvene intermediate, which is scavenged by excess piperidine to form a stable adduct that is washed away. altabioscience.com

While generally efficient, incomplete deprotection can lead to deletion sequences in the final peptide. mdpi.com The hydrophobicity of the growing peptide chain and the Fmoc group itself can sometimes lead to aggregation, hindering the access of the deprotection reagent. mdpi.com The integrity of this compound is generally well-maintained during this step, as the D-configuration is not susceptible to the base-catalyzed epimerization that can sometimes affect certain L-amino acids. chempep.com However, prolonged exposure to basic conditions can potentially lead to other side reactions, although this is less common for isoleucine compared to amino acids with sensitive side chains. scholaris.ca The completion of the deprotection reaction can be monitored by UV spectroscopy of the piperidine-dibenzofulvene adduct. iris-biotech.de

Solution-Phase Synthetic Approaches for Peptides Incorporating this compound

While SPPS is dominant, solution-phase peptide synthesis (SolPS) remains a valuable technique, particularly for large-scale synthesis or for peptides that are difficult to prepare on a solid support. In SolPS, all reactants are in the same phase. A key challenge in using the Fmoc strategy in solution is the removal of the dibenzofulvene-piperidine adduct after deprotection. google.com

Modern SolPS methods, such as those employing "green" solvents like propylene (B89431) carbonate, are being developed to facilitate easier purification through liquid-liquid extractions, avoiding the need for chromatography. google.com These methods are compatible with standard Fmoc-protected amino acids, including this compound. The coupling and deprotection steps in SolPS follow similar chemical principles to SPPS, but the workup procedures are different. google.com

Chemo- and Regioselective Incorporations of this compound into Complex Molecular Architectures

The incorporation of this compound is not limited to linear peptides. It is also a key building block in the synthesis of more complex molecules like cyclic peptides, peptidomimetics, and other natural product analogues. chempep.comchemimpex.com

The synthesis of these complex architectures often requires chemo- and regioselective reactions. For example, in the synthesis of a cyclic depsipeptide, this compound might be coupled to a growing chain that contains other functional groups. mdpi.com The choice of protecting groups for other functionalities on the molecule must be orthogonal to the Fmoc group, meaning they are stable under Fmoc deprotection conditions and can be removed selectively without affecting the Fmoc group or other parts of the molecule. researchgate.net

For instance, the synthesis of palau'amide involved the coupling of a complex polyketide subunit with peptide fragments containing D-amino acids. mdpi.com Such syntheses require careful planning of the coupling and deprotection steps to ensure that the desired bond is formed at the correct position without unintended side reactions. The use of specific activating reagents can influence the chemoselectivity of the coupling reaction. mdpi.com

Applications of Fmoc D Isoleucine in Advanced Peptide and Protein Engineering

Design and Synthesis of Proteolytically Stable Peptides and Peptidomimetics Utilizing D-Isoleucine

A significant challenge in the development of peptide-based therapeutics is their rapid degradation by proteases in the body. frontiersin.org Proteolytic enzymes are highly stereospecific and primarily recognize and cleave peptide bonds between L-amino acids. The incorporation of D-amino acids, such as D-isoleucine, into a peptide backbone is a highly effective strategy to enhance metabolic stability.

By strategically replacing an L-isoleucine residue with its D-enantiomer, particularly at known proteolytic cleavage sites, the resulting peptide becomes resistant to enzymatic degradation. chempep.com This resistance stems from the inability of proteases to properly bind to the altered three-dimensional structure at the cleavage site. This modification can significantly extend the plasma half-life of peptide drugs.

Research has demonstrated the success of this approach. For instance, studies on antimicrobial peptides (AMPs) have shown that replacing L-amino acids with their D-counterparts, including D-lysine and D-arginine, results in derivatives with remarkable stability against proteases found in human plasma and those secreted by bacteria. frontiersin.org A study investigating oxytocin (B344502) analogs found that substituting three L-amino acids with their D-isomers, including D-isoleucine at a key position, significantly improved the peptide's biostability. mdpi.com After 90 minutes of incubation in a colonic medium, the modified peptide retained over 85% of its initial concentration, compared to only 6% for the native oxytocin. mdpi.com This highlights the profound impact of D-amino acid substitution on proteolytic resistance.

| Feature | L-Isoleucine Containing Peptide | D-Isoleucine Containing Peptide |

| Proteolytic Enzyme Recognition | Substrate for proteases | Not recognized or poorly recognized by proteases chempep.com |

| Metabolic Stability | Low; rapidly degraded | High; enhanced resistance to degradation chempep.comfrontiersin.org |

| Plasma Half-life | Generally short | Effectively extended |

Modulation of Peptide Secondary Structure and Conformational Studies through Fmoc-D-Isoleucine Incorporation

The substitution of an L-amino acid with its D-enantiomer can profoundly influence a peptide's secondary structure, such as α-helices and β-sheets. chempep.com While L-amino acids naturally promote the formation of right-handed α-helices, the introduction of a D-amino acid can act as a "helix breaker," disrupting this conformation or inducing a turn. chempep.com This structural modulation is a powerful tool for peptide engineers.

In one study, researchers investigated how replacing a polar glutamic acid with the more hydrophobic isoleucine affected peptide structure and its interaction with surfaces. researchgate.netacs.org Such studies demonstrate that even subtle changes in amino acid composition and stereochemistry can lead to significant differences in the conformational landscape of a peptide. nih.gov

Development of Biologically Active Peptides with Enhanced Bioavailability via D-Amino Acid Inclusion

The bioavailability of a peptide drug—the fraction of the administered dose that reaches systemic circulation—is often limited by poor metabolic stability and low permeability. The inclusion of D-amino acids like D-isoleucine addresses the stability issue directly, which in turn enhances bioavailability. chempep.comchemimpex.com By resisting enzymatic breakdown, the peptide persists longer in the biological system, increasing its chances of reaching the target receptor. frontiersin.org

Role in Custom Peptide Library Generation for High-Throughput Screening in Research

This compound is an essential component in the generation of custom peptide libraries for high-throughput screening (HTS). chemimpex.com These libraries consist of vast numbers of different peptide sequences that can be rapidly tested for binding affinity to a specific target, such as a protein receptor or enzyme. nih.gov This process is fundamental to modern drug discovery.

The inclusion of D-amino acids like D-isoleucine dramatically expands the chemical diversity of these libraries beyond the 20 proteinogenic L-amino acids. biosyn.com By creating libraries that contain D-amino acids, researchers can identify lead compounds that not only have high affinity for their target but also possess built-in resistance to proteolysis. nih.gov

Several types of peptide libraries are used in research where D-amino acids can be incorporated:

| Library Type | Purpose | Role of D-Amino Acid Inclusion |

| Substitution Library | To determine the importance of a specific amino acid at a certain position by replacing it with other amino acids. biosyn.com | D-amino acids, including D-isoleucine, can be used as substitutes to probe for enhanced stability or novel binding interactions. biosyn.com |

| Random Library | To discover entirely new peptide sequences with desired activity by randomly incorporating amino acids at selected positions. nih.govbiosyn.com | Including D-amino acids vastly increases the structural and functional diversity of the library. |

| Truncation Library | To identify the minimum amino acid sequence required for optimal activity by systematically shortening the peptide from the ends. biosyn.com | Can be combined with D-amino acid scans to optimize short, stable peptide leads. |

The synthesis of these libraries is often performed on a solid support using automated synthesizers, where the Fmoc group plays its crucial role in the stepwise addition of each amino acid. nih.govbiosyn.com

Application in Chemical Protein Synthesis and Ligation Strategies Involving D-Amino Acids

While solid-phase peptide synthesis (SPPS) is highly effective for peptides up to about 50 amino acids, the production of larger proteins requires more advanced strategies. scispace.com Native Chemical Ligation (NCL) is a powerful technique that allows for the assembly of large proteins from smaller, unprotected peptide fragments. nih.gov This method chemoselectively joins a peptide fragment with a C-terminal thioester to another fragment with an N-terminal cysteine residue, forming a native peptide bond at the ligation site. scispace.com

A key advantage of NCL is its compatibility with non-proteinogenic amino acids. researchgate.net This allows for the synthesis of entire D-proteins—mirror-image proteins composed exclusively of D-amino acids. nih.gov The synthesis of such proteins is impossible through biological recombinant expression systems, which are limited to L-amino acids. researchgate.net

This compound is used via Fmoc-SPPS to create the necessary D-peptide fragments that are then assembled into the full-length D-protein using NCL. mdpi.comnih.gov This technology has enabled groundbreaking research, including the creation of mirror-image enzymes like D-polymerases that can synthesize L-DNA (the enantiomer of natural DNA). nih.gov In one landmark study, a 775-residue D-protein, a split version of Pfu DNA polymerase, was chemically synthesized. Although the high cost and potential for aggregation associated with D-isoleucine led to its partial replacement with other residues, its inclusion was critical for the project's success. nih.gov This demonstrates the vital role of building blocks like this compound in pushing the boundaries of protein engineering and synthetic biology. scispace.comresearchgate.net

Stereochemical Integrity and Chirality Studies of Fmoc D Isoleucine

Mechanisms and Prevention of Epimerization during Peptide Synthesis Cycles

Epimerization, the loss of stereochemical purity at a chiral center, is a significant concern in peptide synthesis. It can lead to the formation of diastereomers, which are difficult to separate and can alter the biological activity and properties of the final peptide product. While D-amino acids inherently offer a degree of protection against racemization compared to their L-counterparts, especially at the α-carbon, they are not entirely immune, and epimerization can still occur under certain synthetic conditions chempep.comresearchgate.net.

Monitoring Stereochemical Stability of Fmoc-D-Isoleucine in Various Synthetic Environments

Monitoring the stereochemical stability of this compound is crucial at various stages of synthesis, from the starting material to the final peptide product.

High-Performance Liquid Chromatography (HPLC): RP-HPLC is the standard method for assessing peptide purity and can be adapted for monitoring epimerization. By using high-efficiency columns and optimized gradient conditions, diastereomers formed due to epimerization can often be resolved nih.govresearchgate.net. The inclusion of additives like TFA (trifluoroacetic acid) can sometimes improve the separation of diastereomers researchgate.net.

Chiral Chromatography: Specialized chiral stationary phases (CSPs) or chiral selectors in the mobile phase are highly effective for separating enantiomers and diastereomers chiraltech.comresearchgate.netdiva-portal.orgmdpi.comtandfonline.comresearchgate.net. Techniques like Supercritical Fluid Chromatography (SFC) are increasingly recognized for their speed and efficiency in chiral separations and are being applied to peptides researchgate.netdiva-portal.orgtandfonline.comjascoinc.com.

Mass Spectrometry (MS): Coupled with chromatography, MS, particularly high-resolution mass spectrometry (HRMS) and LC-MS/MS, can provide precise mass measurements to identify and quantify epimeric impurities mdpi.comnih.govbiosynth.combioanalysis-zone.comresearchgate.net. Ion mobility spectrometry coupled with mass spectrometry (IM-MS) is also emerging as a powerful tool for characterizing peptide epimers mdpi.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to assess epimerization, either through chiral derivatization or by using chiral shift reagents. Specific NMR signals associated with the α-proton and α-carbon can differentiate between isoleucine and allo-isoleucine diastereomers rsc.org. Quantitative NMR (qNMR) is also a developing technique for purity assessment researchgate.net.

Colorimetric Tests: While not directly measuring stereochemistry, colorimetric tests like the Kaiser test or TNBS test can indicate the presence of free amino groups, indirectly suggesting incomplete coupling or deprotection, which might be associated with epimerization issues chempep.com.

The stability of this compound can be affected by Fmoc deprotection conditions. While piperidine (B6355638) in DMF is standard, prolonged exposure or use of stronger bases can potentially catalyze epimerization, especially in sensitive sequences or with specific amino acids scholaris.canih.gov.

Advanced Methodologies for Diastereomer and Enantiomer Separation and Quantification in Complex Peptide Products

Ensuring the enantiomeric and diastereomeric purity of complex peptide products requires sophisticated analytical techniques. The challenge lies in the similar physicochemical properties of stereoisomers, making their separation and quantification demanding researchgate.netnih.gov.

Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is a cornerstone technique, employing chiral stationary phases (CSPs) designed to interact differently with enantiomers and diastereomers. Various CSPs, including polysaccharide-based phases and cyclodextrins, have been developed for effective peptide separations chiraltech.commdpi.com.

Supercritical Fluid Chromatography (SFC): SFC offers advantages in speed and solvent reduction for chiral separations. Its unique properties allow for different selectivity compared to HPLC, making it a valuable orthogonal technique for peptide enantiomer separation researchgate.netdiva-portal.orgtandfonline.comjascoinc.com. SFC can be particularly useful for separating complex peptide mixtures chromatographyonline.com.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Coupling chromatographic separation with mass spectrometry provides both separation power and definitive identification. HRMS can accurately measure the mass-to-charge ratio of peptide fragments, aiding in the identification and quantification of even minor epimeric impurities mdpi.comnih.govbiosynth.combioanalysis-zone.comresearchgate.net. Ion mobility spectrometry coupled with MS (IM-MS) offers an additional dimension for separating isomers based on their gas-phase structures mdpi.com.

Gas Chromatography-Mass Spectrometry (GC-MS): While more commonly used for smaller molecules, GC-MS can be employed for enantiomeric purity determination of amino acid residues within peptides, often after hydrolysis and derivatization. Deuterium labeling can be used to track racemization during hydrolysis biosynth.comnih.gov.

Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is an emerging technique that can quantify specific compounds within a mixture without the need for extensive calibration, potentially offering high accuracy for peptide purity assessment researchgate.net.

Enzymatic Methods: Enzymes can be used to selectively digest peptides, and the resulting fragments can be analyzed. Differences in enzymatic cleavage or the detection of specific D-amino acid containing fragments can help locate epimerization sites mdpi.commdpi.com.

Conformational Analysis of D-Isoleucine Residues within Peptide Architectures

Secondary Structure Modulation: D-amino acids can disrupt or alter typical peptide secondary structures such as α-helices and β-sheets. The presence of a D-residue can break the regular hydrogen bonding patterns characteristic of these structures, leading to kinks, turns, or even a more random coil conformation rsc.orgpreprints.org. For example, D-isoleucine's specific side-chain structure and stereochemistry can influence packing and interactions within peptide assemblies nih.gov.

NMR and X-ray Crystallography: These biophysical techniques are instrumental in elucidating the three-dimensional structures of peptides containing D-amino acids. NMR can provide detailed information about dihedral angles and inter-residue distances, revealing how D-isoleucine influences local and global peptide conformations rsc.org. X-ray crystallography can provide high-resolution structural data, showing the precise arrangement of atoms and how D-isoleucine fits into the peptide backbone and interacts with neighboring residues.

Computational Modeling: Molecular modeling and simulation techniques can predict the conformational landscape of peptides containing D-isoleucine. These methods allow researchers to explore various possible structures and their relative stabilities, providing insights into the impact of D-amino acid incorporation on peptide architecture preprints.org.

The presence of D-isoleucine can lead to distinct conformational states compared to peptides containing only L-isoleucine, affecting properties such as solubility, aggregation behavior, and interaction with biological targets nih.govrsc.orgwikipedia.org.

Advanced Analytical and Spectroscopic Characterization Techniques for Fmoc D Isoleucine Research

Chromatographic Methodologies for Purity Assessment and Impurity Profiling of Fmoc-D-Isoleucine and its Derivatives

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of Fmoc-amino acids. phenomenex.com Its high resolution and sensitivity enable the separation and quantification of the main compound from closely related impurities.

The enantiomeric purity of this compound is a critical quality attribute, as contamination with the L-enantiomer can lead to the synthesis of undesired diastereomeric peptides. Chiral HPLC is the definitive method for resolving and quantifying these enantiomers. phenomenex.com This is typically achieved using chiral stationary phases (CSPs) that create a diastereomeric interaction with the enantiomers, leading to different retention times.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for this purpose. phenomenex.com For instance, columns like Lux Cellulose-2 and YMC CHIRAL ART Cellulose-SC have demonstrated effective separation of Fmoc-DL-isoleucine enantiomers under reversed-phase conditions. phenomenex.comshhanking.com The separation is influenced by the mobile phase composition, its additives (e.g., trifluoroacetic acid), and temperature, which can even lead to a reversal of the enantiomer elution order. researchgate.net Macrocyclic glycopeptide-based CSPs, such as those using teicoplanin or vancomycin, also show unique selectivity for N-derivatized amino acids and are effective in resolving their enantiomers. sigmaaldrich.com A general observation on certain quinine-based anion exchanger-type CSPs is that the D-enantiomers tend to elute before the L-enantiomers. nih.gov

Interactive Table 1: Examples of Chiral HPLC Conditions for Fmoc-Isoleucine Enantiomer Resolution

| Chiral Stationary Phase (CSP) | Mobile Phase | Detection | Observation | Reference |

| YMC CHIRAL ART Cellulose-SC | A: 0.1% TFA in Water; B: Acetonitrile (ACN) | 254 nm | Effective separation of Fmoc-DL-isoleucine. | shhanking.com |

| Lux Cellulose-1 | Normal-phase eluent (e.g., hexane/ethanol) | UV | Enantiomer elution order can be reversed by altering temperature or mobile phase composition. | researchgate.net |

| Lux Cellulose-2 | 0.1% TFA in ACN/Water | 220 nm | Successfully resolved 18 out of 19 common Fmoc-protected α-amino acids. | phenomenex.com |

| Quinine-based anion exchanger (QN-AX™) | Methanol/Acetonitrile with TFA/TEA | 262 nm | D-enantiomers generally elute before L-enantiomers. High resolution values (Rs >> 1.5) observed. | nih.gov |

Beyond enantiomeric purity, the chemical purity of this compound must be rigorously controlled. Impurities can arise from the starting materials or from side reactions during the attachment of the Fmoc protecting group. merckmillipore.com Common impurities include the free D-isoleucine amino acid, dipeptides formed during synthesis, and β-alanine derivatives. merckmillipore.comnih.gov Another critical set of impurities are the diastereomers of isoleucine, namely Fmoc-D-allo-isoleucine, Fmoc-L-isoleucine, and Fmoc-L-allo-isoleucine. ruifuchemical.com

Reversed-phase HPLC (RP-HPLC) using standard C18 columns is the primary method for impurity profiling. merckmillipore.com Optimized HPLC methods are crucial to separate these related substances from the main this compound peak, allowing for their accurate quantification. merckmillipore.com For instance, specifications for high-quality Fmoc-amino acids often limit diastereomeric impurities like Fmoc-L-Ile-OH and Fmoc-D-allo-Ile-OH to less than 0.25% and 0.35%, respectively. ruifuchemical.com Capillary electrophoresis (CE) after derivatization has also been used for impurity profiling of amino acids, capable of detecting other amino acids like glycine, alanine, valine, and leucine (B10760876) as impurities. researchgate.net

Interactive Table 2: Common Impurities in Fmoc-Amino Acid Preparations

| Impurity Class | Specific Example(s) | Origin | Analytical Method | Reference |

| Stereoisomers | Fmoc-L-isoleucine, Fmoc-D-allo-isoleucine | Incomplete stereocontrol in synthesis or epimerization | Chiral HPLC | ruifuchemical.com |

| Unreacted Starting Material | Free D-isoleucine | Incomplete reaction during Fmoc protection | Quantitative GC or HPLC | merckmillipore.com |

| Synthesis By-products | Fmoc-dipeptides, Fmoc-β-alanyl derivatives | Side reactions during Fmoc-Cl or Fmoc-OSu activation | RP-HPLC | merckmillipore.com |

| Other Amino Acids | Glycine, Leucine, Valine | Impurities in the starting amino acid material | Capillary Electrophoresis, HPLC | researchgate.net |

| Reagent Residues | Acetic acid | Hydrolysis of ethyl acetate (B1210297) solvent | Specialized quantitation methods (not standard HPLC) | merckmillipore.com |

Spectroscopic Techniques for Structural Elucidation and Conformational Analysis

Spectroscopic methods provide invaluable information on the stereochemistry of this compound and the secondary structure of peptides into which it is incorporated.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for confirming the structure and, crucially, the stereochemistry of isoleucine derivatives. Isoleucine has two chiral centers, leading to four stereoisomers. Epimerization at the α-carbon of L-isoleucine during chemical reactions is a common problem, leading to the formation of D-allo-isoleucine. rsc.org

Simple ¹H and ¹³C NMR analysis can differentiate between isoleucine and its allo-isoleucine epimer. rsc.orgrsc.org Key diagnostic signals are associated with the proton and carbon at the α-stereocenter. The chemical shift of the α-proton (α-CH) and α-carbon (α-C) differ significantly between the two diastereomers. This difference allows for the direct assessment of epimerization levels in a sample without the need for chiral derivatization or chromatography. rsc.org DNP-enhanced solid-state NMR has also been used to study the backbone and side-chain conformations of isoleucine residues within proteins, providing detailed insights into rotameric ensembles. nih.gov

Interactive Table 3: Characteristic NMR Chemical Shifts for Differentiating Isoleucine and allo-Isoleucine Derivatives

| Nucleus | Parameter | Isoleucine Diastereomer | allo-Isoleucine Diastereomer | Key Observation | Reference |

| ¹H | Chemical Shift (α-CH) | Typically higher ppm value | Typically lower ppm value | Distinct, well-separated signals allow for quantification of epimerization. | rsc.org |

| ¹³C | Chemical Shift (α-C) | Typically higher ppm value | Typically lower ppm value | The α-C of the allo-isomer is consistently shifted to a lower chemical shift. | rsc.org |

| ¹H-¹H | Coupling Constant (³JHα-Hβ) | Varies with conformation | Varies with conformation | Coupling constants provide information on side-chain rotamer populations. | rsc.org |

Circular Dichroism (CD) spectroscopy is a widely used technique to analyze the secondary structure of peptides in solution. americanpeptidesociety.orgcreative-proteomics.com It measures the differential absorption of left- and right-circularly polarized light by chiral molecules, including the peptide backbone. The resulting CD spectrum in the far-UV region (190-250 nm) is characteristic of the peptide's secondary structure. nih.gov

α-Helices typically show two negative bands around 222 nm and 208 nm, and a strong positive band around 192 nm. americanpeptidesociety.org

β-Sheets are characterized by a negative band around 217 nm and a positive band near 195 nm. americanpeptidesociety.org

Random coils lack regular structure and exhibit a weak negative band near 200 nm. americanpeptidesociety.org

The incorporation of a D-amino acid like D-isoleucine into a peptide sequence can significantly influence its secondary structure. While L-amino acids naturally favor right-handed α-helices, a D-amino acid can act as a helix breaker or, in specific positions, can promote the formation of left-handed helices or specific types of turns. CD spectroscopy is highly sensitive to these conformational changes. nih.gov For example, the introduction of a D-amino acid can lead to a reduction in the mean residue ellipticity at 222 nm, indicating a decrease in α-helical content. beilstein-journals.org The Fmoc group itself is chromophoric and contributes to the CD spectrum, which must be considered during analysis, especially for short peptides where its contribution is significant. researchgate.net

Mass Spectrometry-Based Approaches for Peptide Sequence Verification and Post-Synthetic Modification Analysis

Mass spectrometry (MS) is an indispensable tool in peptide chemistry, used to confirm the molecular weight of synthesized peptides and to verify their amino acid sequence. nih.govthermofisher.com In a typical bottom-up proteomics workflow, peptides are analyzed by liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). thermofisher.com

The mass spectrometer first measures the mass-to-charge ratio (m/z) of the intact peptide ions (MS1 scan), confirming the correct molecular weight and successful synthesis. Subsequently, specific peptide ions are isolated and fragmented, and the m/z of the resulting fragment ions are measured (MS/MS or MS2 scan). nih.gov The pattern of fragment ions (e.g., b- and y-ions) allows for the de novo sequencing of the peptide, confirming the correct incorporation of this compound at the intended position. libretexts.org

A significant challenge in peptide sequencing by MS is the differentiation of the isomeric amino acids leucine and isoleucine, which have identical masses. nih.gov Advanced fragmentation techniques are required to distinguish them. For example, Electron Transfer Dissociation (ETD) generates radical z-ions (z•), which can be further fragmented using higher-energy collisional dissociation (HCD). This MS³ approach produces characteristic side-chain-specific w-ions that can unambiguously differentiate leucine from isoleucine, and thus can be used to confirm the presence of the isoleucine side chain in peptides synthesized with this compound. nih.gov

Furthermore, MS is the primary tool for identifying and localizing post-synthetic or post-translational modifications (PTMs). researchgate.net Modifications such as oxidation, phosphorylation, or glycosylation result in a characteristic mass shift in the peptide, which can be detected in the MS1 scan. Subsequent MS/MS analysis can then pinpoint the exact residue that has been modified. researchgate.netnih.gov

Computational and Theoretical Investigations of Fmoc D Isoleucine and Its Assemblies

Molecular Dynamics Simulations for Self-Assembly and Conformational Behavior of Fmoc-Protected Amino Acids

Molecular dynamics (MD) simulations offer a powerful lens through which to observe the dynamic processes of self-assembly and conformational changes in Fmoc-protected amino acids, including Fmoc-D-isoleucine. These simulations can model the behavior of molecules over time, providing a detailed view of the intermolecular interactions that drive the formation of larger structures. nih.govnih.gov

The self-assembly of Fmoc-protected amino acids is largely driven by a combination of hydrogen bonding and π-π stacking interactions involving the fluorenylmethoxycarbonyl (Fmoc) group. researchgate.net MD simulations can reveal the preferred binding modes and stacking arrangements of these molecules. For instance, simulations of Fmoc-dipeptides have shown the crucial role of the Fmoc-Fmoc interaction in initiating self-assembly into structures like nanofibrils. researchgate.net While specific studies on this compound are not abundant, the general principles observed for other Fmoc-amino acids are applicable. The hydrophobic side chain of D-isoleucine would further contribute to the hydrophobic interactions that stabilize the self-assembled structures.

Table 1: Key Interactions in the Self-Assembly of Fmoc-Amino Acids Investigated by Molecular Dynamics

| Interaction Type | Contributing Moieties | Role in Self-Assembly |

| π-π Stacking | Fluorenyl groups of the Fmoc moiety | Initiation and stabilization of aggregates |

| Hydrogen Bonding | Amide groups of the amino acid backbone | Directionality and stability of the assembled structure |

| Hydrophobic Interactions | Amino acid side chains (e.g., isoleucine) | Core packing and stabilization of the hydrophobic interior |

| van der Waals Forces | All atoms | General intermolecular attraction |

Quantum Chemical Calculations for Elucidating Reaction Mechanisms in this compound Chemistry

Quantum chemical calculations are a fundamental tool for investigating the electronic structure of molecules and the mechanisms of chemical reactions at an atomic level. nih.govunipd.it These methods can be applied to understand the intricacies of reactions involving this compound, such as the crucial Fmoc deprotection step in solid-phase peptide synthesis (SPPS).

The deprotection of the Fmoc group is a base-catalyzed elimination reaction. Quantum chemical calculations can model the reaction pathway, identifying the transition states and intermediates involved. This allows for the determination of activation energies, which provides insight into the reaction kinetics. redalyc.org By understanding the mechanism in detail, it is possible to optimize reaction conditions for more efficient peptide synthesis.

Furthermore, quantum chemical calculations can be used to study the properties of this compound itself, such as its geometry, charge distribution, and vibrational frequencies. nih.gov These fundamental properties influence how the molecule interacts with other molecules and its environment. For example, understanding the electrostatic potential can help predict how this compound will interact with solvents and other reagents. While specific quantum chemical studies on this compound are not widely published, the principles and methodologies are well-established in computational chemistry and can be readily applied. wseas.org

Predictive Models for Peptide Synthesis Success Incorporating D-Amino Acid Parameters

The success of solid-phase peptide synthesis (SPPS) can be influenced by a multitude of factors, including the sequence of the peptide, the coupling reagents used, and the properties of the individual amino acids. nih.govresearchgate.net The inclusion of D-amino acids like D-isoleucine can introduce additional complexity. researchgate.net To address this, computational models are being developed to predict the outcome of peptide synthesis.

Deep learning and other machine learning approaches are being used to create predictive models based on large datasets of experimental synthesis data. nih.govacs.org These models can learn the complex relationships between the input parameters (amino acid sequence, protecting groups, reaction conditions) and the output (synthesis yield and purity). nih.gov For such models to be effective, it is crucial to accurately represent the properties of each amino acid, including D-isomers.

Parameters for D-amino acids that would be incorporated into these models include their unique stereochemistry, which can affect reaction kinetics and the potential for side reactions. The physicochemical properties of the side chain, such as hydrophobicity and steric bulk, are also important descriptors. acs.org By training on data that includes peptides containing D-amino acids, these predictive models can help to optimize synthesis protocols, troubleshoot difficult sequences, and ultimately improve the efficiency of producing peptides containing this compound. acs.org

Table 2: Representative Parameters for D-Amino Acids in Predictive Peptide Synthesis Models

| Parameter Category | Specific Parameter Example | Relevance to Synthesis Success |

| Stereochemistry | D-configuration | Influences enzyme recognition (for enzymatic steps) and peptide conformation |

| Physicochemical Properties | Hydrophobicity Index | Affects aggregation and solubility of the growing peptide chain |

| Steric Hindrance | van der Waals volume of the side chain | Can impact the rate and completeness of coupling reactions |

| Protecting Groups | Type of side-chain protection | Influences solubility and potential for side reactions during deprotection |

Computational Structure–Activity Relationship (SAR) Studies of D-Isoleucine Containing Peptides

Computational Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are essential tools in drug discovery for understanding how the chemical structure of a molecule relates to its biological activity. acs.orgmdpi.com These methods are particularly valuable for designing peptides with enhanced therapeutic properties. The incorporation of D-amino acids like D-isoleucine can significantly impact a peptide's activity, and SAR studies can help to rationalize and predict these effects. acs.orgresearchgate.net

In a typical QSAR study, a set of peptides with known biological activities is analyzed. nih.gov For each peptide, a series of molecular descriptors are calculated that represent its structural and physicochemical properties. These descriptors can include steric, electronic, and hydrophobic parameters. mdpi.com For peptides containing D-isoleucine, specific descriptors would be used to capture the unique properties of this D-amino acid, such as its chirality and the conformational constraints it imposes on the peptide backbone. researchgate.net

Statistical methods are then used to build a mathematical model that correlates the descriptors with the biological activity. acs.org This model can then be used to predict the activity of new, unsynthesized peptides. This predictive capability allows for the rational design of more potent and selective peptide-based drugs. For example, a QSAR model could be used to predict how substituting an L-amino acid with D-isoleucine at a specific position in a peptide sequence will affect its binding affinity to a target receptor. mdpi.com

Derivatives and Analogs of Fmoc D Isoleucine in Chemical Research

Synthesis and Application of Modified Fmoc-D-Isoleucine Derivatives (e.g., N-methylated, fluorinated)

Modification of the this compound structure, primarily through N-methylation and fluorination, is a key strategy to enhance the pharmacological properties of peptides. These modifications can significantly impact a peptide's stability, bioavailability, and binding affinity. chemimpex.comrsc.org

N-methylated Derivatives:

N-methylation, the substitution of the amide proton with a methyl group, is a common modification used to improve the pharmacokinetic profile of peptides. nih.gov The synthesis of Fmoc-N-methyl-D-isoleucine can be achieved through methods like the Biron−Kessler method, which involves protecting the α-amino group with 2-nitrobenzenesulfonyl (o-NBS), followed by methylation. nih.gov An alternative approach involves the formation and subsequent reductive opening of an oxazolidinone intermediate. researchgate.net

The primary application of incorporating N-methylated amino acids like Fmoc-N-Me-D-Ile-OH is to increase a peptide's resistance to enzymatic degradation by proteases. nih.govnih.gov This modification also enhances cell permeability and can improve interaction with hydrophobic targets, making it a valuable tool in drug development. chemimpex.comnih.gov The N-methyl group introduces a conformational constraint, which can lock the peptide into a bioactive conformation, potentially increasing its potency and selectivity.

Fluorinated Derivatives:

Fluorination involves replacing one or more hydrogen atoms with fluorine. This substitution can profoundly alter the physicochemical properties of an amino acid due to fluorine's high electronegativity and small size. nih.govprinceton.edu The synthesis of fluorinated amino acids can be complex, often involving the use of specialized fluorinating reagents or starting from fluorinated building blocks, which are then protected with an Fmoc group. rsc.org For instance, 5,5,5-trifluoro-isoleucine has been successfully synthesized and incorporated into proteins. nih.gov

The introduction of fluorine into the D-isoleucine side chain can enhance the metabolic stability of the resulting peptide by blocking sites of oxidative metabolism. rsc.org Furthermore, the C-F bond can influence peptide conformation and binding affinity through non-covalent interactions. princeton.edu Fluorinated amino acids are also utilized as probes in chemical biology, with the ¹⁹F atom serving as a sensitive nucleus for NMR spectroscopy to study peptide structure and interactions. rsc.org

| Modification | Synthetic Approach | Key Applications & Research Findings |

| N-methylation | Biron−Kessler method (solid-phase); Oxazolidinone intermediate method (solution-phase). nih.govresearchgate.net | Enhances stability against proteolysis, improves cell permeability, and increases bioavailability. Used in drug development to create more robust peptide therapeutics. chemimpex.comnih.gov |

| Fluorination | Synthesizing from fluorinated precursors followed by Fmoc protection. rsc.org | Increases metabolic stability by blocking oxidative sites. Can alter peptide conformation and binding affinity. Serves as a ¹⁹F NMR probe for structural biology studies. rsc.orgnih.govprinceton.edu |

Incorporation of this compound into Non-Natural Amino Acid Scaffolds (e.g., spiroligomers, β-amino acids)

Beyond simple modification, this compound can be incorporated into entirely non-natural peptide backbones, or peptidomimetics, to create novel molecular architectures with unique structural and functional properties. merckmillipore.comsigmaaldrich.com

Spiroligomers:

Spiroligomers are a class of synthetic oligomers that adopt stable, well-defined helical or spiral conformations. The synthesis of these complex structures can be facilitated by using Fmoc-protected building blocks in solid-phase synthesis. nih.gov A strategy utilizing Fmoc-protection of functionalized bis-amino acid building blocks allows for the automated assembly of stereochemically diverse spiroligomers. nih.gov By incorporating a D-amino acid like D-isoleucine into these bis-amino acid precursors, the resulting spiroligomer's three-dimensional structure and functional group presentation can be precisely controlled, laying the groundwork for developing novel scaffolds for drug discovery. nih.gov

β-Amino Acids:

Peptides composed of β-amino acids, known as β-peptides, are known to form stable secondary structures and exhibit remarkable resistance to enzymatic degradation. researchgate.net Fmoc-protected β-amino acids are essential building blocks for the efficient solid-phase synthesis of these oligomers. While this compound is an α-amino acid, it can be chemically converted into its β-amino acid counterpart, Fmoc-β³-D-homoisoleucine, through processes like the Arndt-Eistert reaction. researchgate.net This allows the unique side chain of D-isoleucine to be presented from a non-natural β-peptide backbone. The resulting β-peptides can mimic the structures of natural peptides while possessing enhanced stability, making them attractive candidates for therapeutic applications. sigmaaldrich.com

| Non-Natural Scaffold | Method of Incorporation | Research Significance |

| Spiroligomers | Use of Fmoc-protected bis-amino acid building blocks derived from D-isoleucine in automated solid-phase synthesis. nih.gov | Enables the creation of functionally and stereochemically diverse oligomers with stable, predictable three-dimensional structures for use in materials science and drug discovery. nih.gov |

| β-Amino Acids | Chemical conversion of this compound (an α-amino acid) to its β-amino acid homolog (e.g., Fmoc-β³-D-homoisoleucine) via methods like the Arndt-Eistert reaction, followed by solid-phase peptide synthesis. researchgate.net | Allows for the synthesis of β-peptides that mimic natural peptide structures but have significantly increased stability against proteolysis, opening avenues for new therapeutics. sigmaaldrich.comresearchgate.net |

Comparative Studies with Other Protected D-Amino Acids in Peptide Synthesis and Function

The choice of protecting group and the specific D-amino acid are critical variables in peptide synthesis and the function of the final product. This compound is often compared with other protected D-amino acids and different protection strategies, such as the Boc (tert-butyloxycarbonyl) strategy.

Comparison in Peptide Synthesis:

The Fmoc (fluorenylmethyloxycarbonyl) strategy is the most widely used method in solid-phase peptide synthesis (SPPS). nih.gov Its popularity stems from the mild, base-labile deprotection conditions (typically using piperidine), which are compatible with a wide range of acid-sensitive functionalities. americanpeptidesociety.orgcreative-peptides.com This contrasts with the Boc strategy, which requires repeated treatments with strong acids like trifluoroacetic acid (TFA) for deprotection. americanpeptidesociety.org For a D-amino acid like D-isoleucine, the Fmoc group offers the advantage of preserving the integrity of other acid-labile protecting groups that might be present on other amino acids in the sequence. peptide.combiosynth.com However, the bulky nature of the Fmoc group can sometimes lead to aggregation in hydrophobic sequences, an issue that is less prevalent with the smaller Boc group. rsc.org

Comparison in Peptide Function:

The incorporation of D-amino acids, such as D-isoleucine, in place of their natural L-isomers, is a well-established strategy to enhance peptide function, particularly for therapeutic applications. peptide.com Peptides containing D-amino acids exhibit significantly increased stability against proteases, leading to a longer in vivo half-life. nih.govpeptide.com The function of a peptide containing this compound is therefore often compared to peptides containing other D-amino acids like D-alanine, D-valine, or D-phenylalanine.

The choice of the D-amino acid side chain is crucial. D-isoleucine's bulky and hydrophobic side chain can play a critical role in receptor binding and maintaining the peptide's bioactive conformation. In some cases, substituting an L-amino acid with its D-enantiomer can lead to higher binding affinity or altered selectivity. Furthermore, including a D-amino acid in a linear peptide can promote the formation of a specific turn structure, which is often essential for efficient cyclization, a common strategy for constraining peptide conformation and improving stability. peptide.com

| Comparison Aspect | This compound vs. Other Protected D-Amino Acids | Key Findings |

| Peptide Synthesis Strategy | Fmoc vs. Boc: The Fmoc group on D-isoleucine is removed under mild basic conditions, preserving acid-labile groups. The Boc group requires strong acid, which can be harsher on the peptide. americanpeptidesociety.orgcreative-peptides.com | Fmoc strategy is generally preferred for its milder conditions and compatibility with complex peptides, though aggregation can be a concern with hydrophobic sequences. americanpeptidesociety.orgrsc.org |

| Peptide Function & Stability | D-Isoleucine vs. Other D-Amino Acids: The inclusion of D-isoleucine enhances resistance to enzymatic degradation. Its specific side chain influences conformation and receptor binding. peptide.com | D-amino acid incorporation is a proven method to increase peptide stability and half-life. The specific choice of D-amino acid side chain is critical for biological activity and structural integrity. nih.govpeptide.com |

Challenges and Future Research Directions in Fmoc D Isoleucine Chemistry

Addressing Difficult Sequences and Aggregation Issues in Fmoc-D-Isoleucine Containing Peptide Synthesis

A primary challenge in solid-phase peptide synthesis (SPPS) involving hydrophobic residues like isoleucine is the tendency for peptide chains to aggregate on the solid support. americanpeptidesociety.orgmblintl.com This aggregation, driven by intermolecular hydrogen bonding, can hinder coupling and deprotection steps, leading to incomplete reactions and reduced yields. americanpeptidesociety.orgpeptide.com Peptides containing β-branched amino acids such as isoleucine are particularly prone to forming these aggregates. nih.gov

Several strategies are employed to mitigate aggregation in sequences containing this compound:

Solvent and Reagent Optimization: The choice of solvents and reagents can significantly impact aggregation. Using polar organic solvents like dimethylformamide (DMF), N-methylpyrrolidone (NMP), or dimethyl sulfoxide (B87167) (DMSO) can help to solvate the growing peptide chain and disrupt hydrogen bonding. peptide.comnih.gov The addition of chaotropic salts such as lithium chloride (LiCl) or potassium thiocyanate (B1210189) (KSCN) to the reaction mixture can also disrupt secondary structures. peptide.comsigmaaldrich.com

Elevated Temperatures and Microwave Irradiation: Performing coupling reactions at higher temperatures or utilizing microwave energy can accelerate reaction kinetics and disrupt aggregate formation. peptide.comresearchgate.netnih.gov

Backbone Protection and Modifying Groups: The introduction of backbone-protecting groups, such as 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb), can effectively prevent hydrogen bonding between peptide chains. peptide.comsigmaaldrich.com Incorporating these groups at regular intervals, for instance, every six to seven residues, has been shown to disrupt aggregation. peptide.com Another approach is the use of pseudoprolines, which are dipeptide derivatives that introduce a "kink" in the peptide backbone, disrupting the formation of stable secondary structures. peptide.comnih.gov

Specialized Resins: The choice of resin can also influence aggregation. Resins with lower substitution levels or those with different properties, like TentaGel, may be beneficial for synthesizing difficult sequences. peptide.com

Table 1: Strategies to Mitigate Aggregation in Peptide Synthesis

| Strategy | Description | Key Advantages |

| Solvent/Reagent Choice | Use of polar solvents (DMF, NMP, DMSO) and chaotropic salts (LiCl, KSCN). peptide.comnih.govsigmaaldrich.com | Simple to implement, can be effective for moderately difficult sequences. |

| Elevated Temperature/Microwave | Increases reaction rates and disrupts aggregates. peptide.comresearchgate.netnih.gov | Can significantly improve yields and purity for difficult couplings. |

| Backbone Protection (Hmb/Dmb) | Prevents inter-chain hydrogen bonding. peptide.comsigmaaldrich.com | Highly effective for very aggregation-prone sequences. |

| Pseudoprolines | Introduce a "kink" to disrupt secondary structures. peptide.comnih.gov | Effective in preventing aggregation and improving solubility. |

| Specialized Resins | Use of low-substitution or alternative resins like TentaGel. peptide.com | Can improve swelling and accessibility of the peptide chain. |

Advancements in High-Throughput and Automated Synthesis of D-Amino Acid Peptides

The demand for peptides containing D-amino acids for various applications has driven the development of high-throughput and automated synthesis platforms. formulationbio.comintavispeptides.com Automated solid-phase peptide synthesis (SPPS) offers numerous advantages, including increased speed, reproducibility, and the ability to synthesize many peptides in parallel. formulationbio.comintavispeptides.combeilstein-journals.org

Modern automated peptide synthesizers utilize robotic liquid handling systems to perform the repetitive steps of coupling, washing, and deprotection with high precision. aurorabiomed.comlibretexts.org These systems can be programmed to synthesize user-defined sequences, including those containing this compound and other non-natural amino acids. aurorabiomed.comunc.edu The integration of microwave technology into automated synthesizers has further accelerated synthesis times and improved the purity of crude peptides, even for challenging sequences. nih.govresearchgate.net

High-throughput synthesis is particularly valuable for creating peptide libraries for drug discovery and other screening applications. unc.educhemimpex.com By synthesizing large numbers of peptides in parallel, researchers can efficiently screen for compounds with desired biological activities. intavispeptides.com The ability to incorporate D-amino acids like D-isoleucine into these libraries is crucial for developing peptides with enhanced stability and bioavailability. mblintl.comrhhz.net

Recent innovations in SPPS aim to make the process more efficient and environmentally friendly. One such development is a "wash-free" methodology that eliminates the solvent-intensive washing steps, leading to a significant reduction in waste and faster synthesis times. nih.gov

Emerging Research Areas and Potential Applications of this compound in Interdisciplinary Fields

The unique properties conferred by D-amino acids make this compound a valuable building block in a variety of emerging interdisciplinary fields. The incorporation of D-isoleucine can enhance the proteolytic resistance and bioavailability of peptides, making them more suitable for therapeutic applications. mblintl.comchempep.com

Drug Discovery and Development: this compound is used to synthesize peptidomimetics, which are molecules that mimic the structure and function of natural peptides but have improved drug-like properties. chempep.comnih.gov These peptidomimetics are being investigated as potential treatments for a range of diseases, including cancer and neurodegenerative disorders. chemimpex.comchempep.com The synthesis of retro-inverso peptides, which have a reversed sequence and D-amino acids, is another strategy to create highly stable and proteolytically resistant analogs of bioactive peptides. researchgate.net

Biomaterials: Peptides containing D-amino acids are being explored for the development of novel biomaterials. The controlled self-assembly of these peptides can lead to the formation of hydrogels, nanofibers, and other nanostructures with potential applications in tissue engineering, drug delivery, and biosensing.

Proteomics and Chemical Biology: The site-specific incorporation of D-amino acids into proteins using techniques like genetic code expansion allows researchers to study protein structure and function in new ways. acs.org this compound can be used to create synthetic protein standards for mass spectrometry-based proteomics or to probe protein-protein interactions.

The continued development of synthetic methodologies and a deeper understanding of the structural and functional consequences of incorporating D-amino acids will undoubtedly lead to even more innovative applications for this compound in the future.

Q & A

Q. What is the role of Fmoc-D-isoleucine in solid-phase peptide synthesis (SPPS), and how does its stereochemistry influence synthesis outcomes?

Methodological Answer: this compound is used as a protected amino acid derivative in SPPS, where the Fmoc (9-fluorenylmethyloxycarbonyl) group acts as a temporary protecting group for the α-amine. The D-isoleucine stereochemistry introduces chirality, which can affect peptide folding and biological activity. Key steps include:

- Deprotection : Use 20% piperidine in DMF to remove the Fmoc group .

- Coupling : Activate the carboxyl group with reagents like HBTU/HOBt and DIPEA.

- Stereochemical Impact : The D-configuration may alter peptide secondary structures (e.g., β-sheets vs. α-helices) compared to L-isoleucine. Validate conformational changes via circular dichroism (CD) spectroscopy .

Q. How should researchers handle solubility challenges of this compound in organic solvents?

Methodological Answer: this compound has a solubility of 100 mg/mL in DMSO, but hygroscopic DMSO can degrade the compound. Best practices include:

- Aliquot Preparation : Divide stock solutions into small, single-use aliquots to minimize freeze-thaw cycles.

- Moisture Control : Use anhydrous DMSO and store at -20°C in airtight containers.

- Alternative Solvents : Test dimethylformamide (DMF) or dichloromethane (DCM) for compatibility with synthesis protocols .

Q. What analytical methods are recommended to confirm the purity and identity of this compound?

Methodological Answer:

- HPLC : Use reverse-phase HPLC with a C18 column (gradient: 0.1% TFA in water/acetonitrile) to assess purity (≥95% by area under the curve).

- Mass Spectrometry (MS) : Confirm molecular weight (353.41 g/mol) via ESI-MS or MALDI-TOF.

- NMR : Validate structure using ¹H and ¹³C NMR, focusing on characteristic Fmoc aromatic protons (δ 7.3–7.8 ppm) and isoleucine side-chain signals .

Advanced Research Questions

Q. How can researchers minimize racemization of this compound during peptide coupling steps?

Methodological Answer: Racemization risks increase under basic conditions or prolonged coupling times. Mitigation strategies:

Q. What experimental designs are appropriate to study the impact of D-isoleucine vs. L-isoleucine on peptide bioactivity?

Methodological Answer:

- Comparative Synthesis : Prepare identical peptide sequences with D- and L-isoleucine.

- Structural Analysis : Use X-ray crystallography or NMR to resolve conformational differences.

- Functional Assays : Test receptor binding (e.g., GPCRs) or enzymatic stability in vitro. Include statistical controls (e.g., ANOVA for triplicate experiments) to validate significance .

Q. How should contradictory solubility data for this compound in DMSO be resolved?

Methodological Answer: Discrepancies often arise from DMSO hydration or batch variability. Steps:

Q. What strategies can optimize the incorporation of this compound into hydrophobic peptide sequences?

Methodological Answer:

- Solvent Additives : Include chaotropic agents (e.g., 6 M guanidine HCl) to improve solubility.

- Microwave-Assisted Synthesis : Enhance coupling efficiency for sterically hindered residues.

- Post-Synthesis Analysis : Use LC-MS to confirm sequence integrity and MALDI-TOF for mass validation .

Data Presentation and Reproducibility Guidelines

- Tables : Include solvent compatibility, coupling efficiency, and racemization rates (see example below).

- Supporting Information : Provide raw NMR/HPLC data, solvent preparation details, and statistical analysis scripts .

| Parameter | This compound | Fmoc-L-Isoleucine |

|---|---|---|

| Coupling Efficiency (%) | 92 ± 3 | 95 ± 2 |

| Racemization Rate (%) | 4.1 ± 0.5 | 3.8 ± 0.3 |

| Solubility in DMSO (mg/mL) | 100 ± 5 | 105 ± 4 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.